

A Comprehensive Technical Guide to 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic Acid

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Compound of Interest

Compound Name:	3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid
CAS No.:	313709-63-6
Cat. No.:	B1279813

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid, registered under CAS number 313709-63-6, is a bifunctional organic compound increasingly recognized for its utility as a versatile building block in medicinal chemistry and organic synthesis.^{[1][2][3][4]} Its structure, featuring a carboxylic acid, an ether linkage, and a tert-butyl ester, provides a unique combination of reactive handles and protecting groups. This makes it a valuable intermediate, particularly in the construction of complex molecules such as linkers for Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutic agents. This guide offers an in-depth exploration of its synthesis, properties, applications, and handling, providing a critical resource for professionals in the field.

Chemical Properties and Identification

The identity and purity of **3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid** are confirmed through its unique identifiers and physicochemical properties.

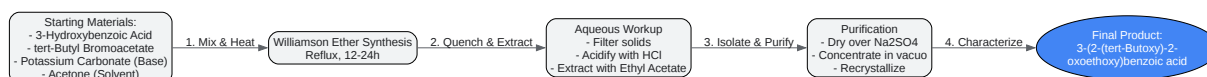
Property	Value
CAS Number	313709-63-6[1][2][3][4]
Molecular Formula	C13H16O5[1][3]
Molecular Weight	252.26 g/mol [1][3]
IUPAC Name	3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoic acid[1]
Physical State	Solid[1]
Canonical SMILES	CC(C)OC(=O)COC1=CC=CC(=C1)C(=O)O[1][4]
InChI Key	BRTRVSNTDAQAIJ-UHFFFAOYSA-N[1]

Synthesis and Characterization

The most common and efficient laboratory-scale synthesis of **3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid** is achieved via the Williamson ether synthesis. This method is favored for its reliability and high yield.

Synthesis Mechanism and Rationale

The reaction proceeds by the nucleophilic substitution of a halide by an alkoxide. In this case, the phenolic hydroxyl group of 3-hydroxybenzoic acid is deprotonated by a weak base, typically potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of tert-butyl bromoacetate, displacing the bromide ion and forming the desired ether linkage. The tert-butyl ester group serves as a convenient protecting group for the second carboxylic acid, which can be selectively removed under acidic conditions if required for subsequent synthetic steps.



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Caption: General workflow for the synthesis of **3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid**.

Detailed Experimental Protocol

- **Reaction Setup:** To a solution of 3-hydroxybenzoic acid (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add potassium carbonate (2.0-3.0 equivalents).
- **Addition of Alkylating Agent:** Add tert-butyl bromoacetate (1.1-1.2 equivalents) to the mixture.
- **Reaction Conditions:** Stir the reaction mixture vigorously at reflux (typically 50-80°C depending on the solvent) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in water and acidify to a pH of 2-3 with dilute hydrochloric acid.
- **Extraction:** Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield a white solid.
- **Characterization:** Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Development

The distinct functional groups of **3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid** make it a highly valuable synthetic intermediate.^[1]

- **Linker Synthesis for PROTACs:** The carboxylic acid provides a convenient attachment point for one end of a PROTAC linker, while the protected carboxylic acid (tert-butyl ester) can be deprotected in a later step to connect to the other end. This bifunctionality is crucial for

systematically building libraries of linkers with varying lengths and properties to optimize PROTAC efficacy.

- **Fragment-Based Drug Discovery:** It can serve as a core fragment or be used to connect different fragments in the development of novel therapeutic agents.
- **Intermediate in Multi-step Synthesis:** It is a building block for more complex molecules in various areas of pharmaceutical and materials science research.[1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid** is not readily available, safety precautions can be inferred from data on structurally related compounds like benzoic acid.

- **General Handling:** Handle in accordance with good industrial hygiene and safety practices. [5] Use in a well-ventilated area, preferably in a chemical fume hood. Avoid formation and inhalation of dust.[5] Avoid contact with skin, eyes, and clothing.[6]
- **Personal Protective Equipment (PPE):** Wear appropriate protective gear, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [5]
- **First Aid Measures:**
 - **Eye Contact:** Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]
 - **Skin Contact:** Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[5][7]
 - **Inhalation:** Move to fresh air. If breathing is difficult, give oxygen.[7]
 - **Ingestion:** Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5]
- **Storage:** Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly sealed. Recommended storage temperature is often between 2-8°C.[1]

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid (CAS: 313709-63-6) is a key synthetic intermediate whose strategic design facilitates the assembly of complex molecules essential for pharmaceutical research and development. Its reliable synthesis via Williamson etherification and its bifunctional nature make it a staple in the modern medicinal chemist's toolbox. Proper understanding of its properties, synthesis, and handling procedures, as outlined in this guide, is crucial for its safe and effective application in the laboratory.

References

- Angene Chemical. (2024). 3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid Safety Data Sheet. Retrieved from [\[Link\]](#)

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